

Experimental Applications of CLIP (86-100) in Cancer Immunology: Application Notes and Protocols

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Compound of Interest

Compound Name: CLIP (86-100)

Cat. No.: B612705

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Introduction

The Class II-associated invariant chain peptide (CLIP) is a critical component in the major histocompatibility complex (MHC) class II antigen processing and presentation pathway. Specifically, the fragment encompassing amino acids 86-100, referred to as **CLIP (86-100)**, plays a pivotal role as a placeholder in the peptide-binding groove of MHC class II molecules before the loading of antigenic peptides.[1][2] This unique function has led to its adoption in various experimental applications within cancer immunology, primarily to study CD4+ T cell responses and to enhance the immunogenicity of tumor-associated antigens (TAAs).

These application notes provide detailed protocols for two key experimental uses of **CLIP (86-100)**: as a tool for the detection and analysis of antigen-specific CD4+ T cells using MHC class II tetramers, and as a component of chimeric peptide vaccines to boost anti-tumor immunity.

Application 1: Detection of Antigen-Specific CD4+ T Cells with CLIP (86-100) MHC Class II Tetramers

MHC class II tetramers are invaluable reagents for the direct visualization, quantification, and phenotyping of antigen-specific CD4+ T cells by flow cytometry.[3] While tetramers loaded with specific tumor antigens are used to detect tumor-reactive T cells, tetramers containing the **CLIP**

(86-100) peptide often serve as a crucial negative control to ensure the specificity of the staining.[4] This is because CLIP is a self-peptide and should not be recognized by a significant population of peripheral T cells.

Experimental Protocol: MHC Class II Tetramer Staining of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for staining human PBMCs with a fluorescently labeled MHC Class II tetramer. A **CLIP (86-100)**-loaded tetramer should be used as a negative control alongside the specific antigen-loaded tetramer.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% Fetal Calf Serum and 0.09% Sodium Azide)
- Fc Receptor Blocking Reagent (e.g., Clear Back)
- Fluorochrome-conjugated MHC Class II Tetramer (loaded with tumor antigen of interest)
- Fluorochrome-conjugated MHC Class II Tetramer (loaded with **CLIP (86-100)** peptide - negative control)
- Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD3)
- Propidium Iodide (PI) or other viability dye
- 12 x 75 mm polystyrene tubes
- Flow cytometer

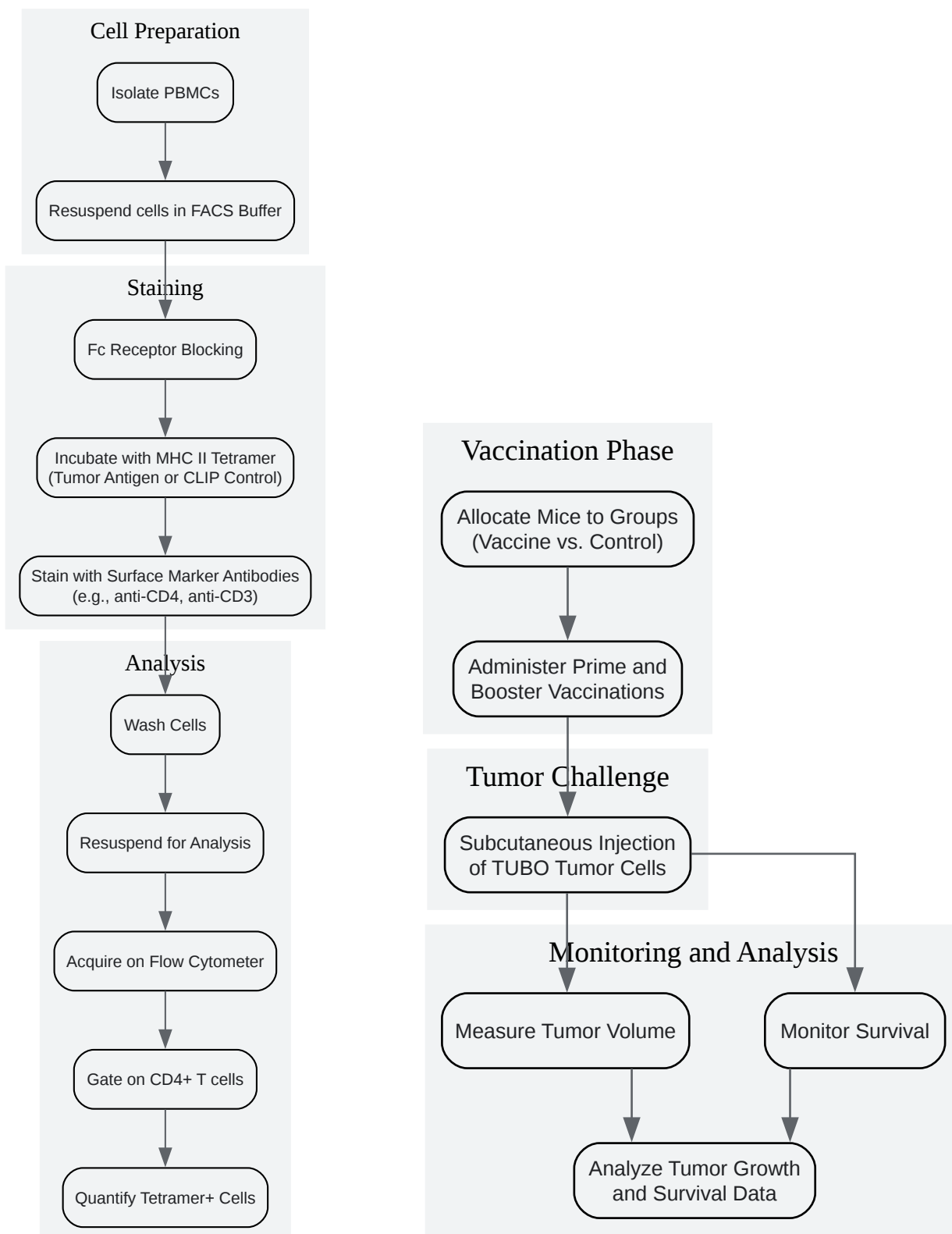
Procedure:

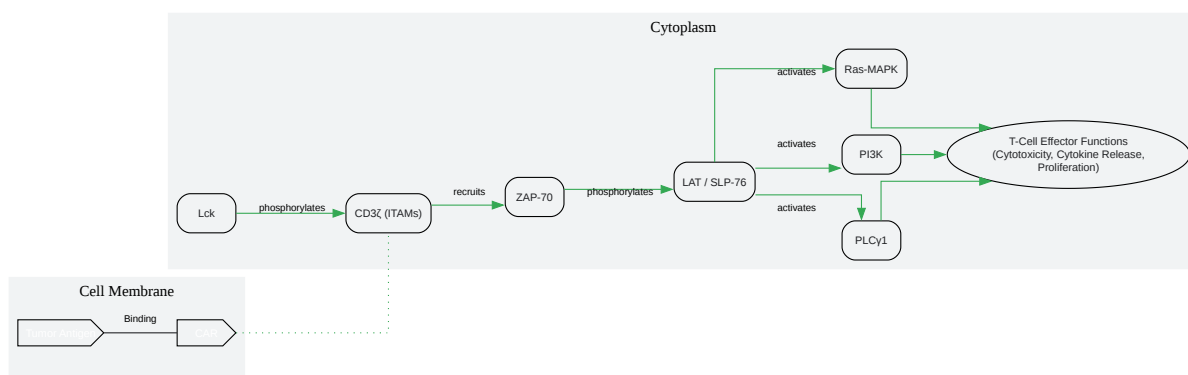
- Cell Preparation:

- Prepare PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the cells with PBS and resuspend them in FACS buffer at a concentration of 2×10^7 cells/mL.
- Fc Receptor Blocking:
 - To each 12 x 75 mm tube, add 10 μ L of Fc receptor blocking reagent.
 - Add 50 μ L of the PBMC suspension (containing 1×10^6 cells) to each tube.
 - Incubate for 5 minutes at room temperature.
- Tetramer Staining:
 - To the appropriate tubes, add 10 μ L of the MHC Class II Tetramer (either tumor antigen-specific or CLIP control).
 - Vortex gently.
 - Incubate for 30-60 minutes at room temperature (15-25°C) or 2-8°C, protected from light. Incubation at 37°C for 3 hours has also been reported to yield good results for some class II tetramers.[\[4\]](#)
- Surface Marker Staining:
 - Add the appropriate volume of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD3).
 - Vortex gently.
 - Incubate for 30 minutes at 2-8°C, protected from light.
- Washing:
 - Add 3 mL of FACS buffer to each tube.
 - Centrifuge at 400 x g for 5 minutes.

- Aspirate or decant the supernatant.
- Cell Fixation (Optional) and Resuspension:
 - Resuspend the cell pellet in 500 μ L of PBS containing 0.5% formaldehyde for fixation. If not fixing, resuspend in 500 μ L of FACS buffer.
 - If using a viability dye like PI, add it to the unfixed samples just before analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on lymphocytes based on forward and side scatter, then on single cells, live cells, and subsequently on CD3+ and CD4+ T cells.
 - Analyze the tetramer staining within the CD4+ T cell population.

Experimental Workflow for MHC Class II Tetramer Staining





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